molecular formula C20H16N4O B3879883 (4Z)-3-METHYL-1-PHENYL-4-{[(QUINOLIN-5-YL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

(4Z)-3-METHYL-1-PHENYL-4-{[(QUINOLIN-5-YL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Cat. No.: B3879883
M. Wt: 328.4 g/mol
InChI Key: JGIZOLRLQJXGCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-3-METHYL-1-PHENYL-4-{[(QUINOLIN-5-YL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazolone core, which is known for its diverse biological activities, and a quinoline moiety, which is often associated with medicinal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-3-METHYL-1-PHENYL-4-{[(QUINOLIN-5-YL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with quinoline-5-carbaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-3-METHYL-1-PHENYL-4-{[(QUINOLIN-5-YL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions include quinoline N-oxide derivatives, amine derivatives, and various substituted pyrazolone compounds.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-3-METHYL-1-PHENYL-4-{[(QUINOLIN-5-YL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

The compound has shown potential in biological studies due to its ability to interact with various biomolecules. It is used in the design of enzyme inhibitors and as a probe for studying enzyme activity.

Medicine

In medicinal research, this compound is investigated for its potential therapeutic properties. The quinoline moiety is known for its antimalarial and anticancer activities, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (4Z)-3-METHYL-1-PHENYL-4-{[(QUINOLIN-5-YL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biochemical pathways, such as topoisomerases and kinases, by binding to their active sites and preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4Z)-3-METHYL-1-PHENYL-4-{[(QUINOLIN-5-YL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE apart is its dual functionality, combining the properties of both pyrazolone and quinoline moieties

Properties

IUPAC Name

5-methyl-2-phenyl-4-(quinolin-5-yliminomethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O/c1-14-17(20(25)24(23-14)15-7-3-2-4-8-15)13-22-19-11-5-10-18-16(19)9-6-12-21-18/h2-13,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIZOLRLQJXGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=CC4=C3C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-3-METHYL-1-PHENYL-4-{[(QUINOLIN-5-YL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Reactant of Route 2
(4Z)-3-METHYL-1-PHENYL-4-{[(QUINOLIN-5-YL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Reactant of Route 3
(4Z)-3-METHYL-1-PHENYL-4-{[(QUINOLIN-5-YL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Reactant of Route 4
(4Z)-3-METHYL-1-PHENYL-4-{[(QUINOLIN-5-YL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Reactant of Route 5
(4Z)-3-METHYL-1-PHENYL-4-{[(QUINOLIN-5-YL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Reactant of Route 6
(4Z)-3-METHYL-1-PHENYL-4-{[(QUINOLIN-5-YL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

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